Dodeclonium Bromide
Overview
Description
Dodeclonium bromide is a quaternary ammonium compound with the molecular formula C22H39BrClNO and a molecular weight of 448.9 g/mol . It is known for its antiseptic properties and is used in various pharmaceutical formulations, particularly in creams for treating painful anal pathologies such as hemorrhoidal crises .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Dodeclonium Bromide are not fully understood. As a cationic surfactant, it is likely to interact with various biomolecules in the body. The nature of these interactions is largely dependent on the specific biochemical environment and the presence of other molecules .
Cellular Effects
Given its role as an antiseptic, it is likely to have effects on various types of cells and cellular processes . It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this product change over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is likely that the effects of this product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is likely to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Dodeclonium bromide can be synthesized through a multi-step reaction process. One common synthetic route involves the reaction of 4-chlorophenol with dodecyl bromide in the presence of a base such as sodium ethylate in ethanol . The reaction proceeds through the formation of an intermediate, which is then quaternized to form this compound. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Dodeclonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction:
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the quaternary ammonium structure.
Common reagents used in these reactions include bases like sodium ethylate and solvents such as ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dodeclonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Its antiseptic properties make it useful in biological research for studying microbial inhibition.
Industry: It is used in the formulation of antiseptic creams and other pharmaceutical products.
Mechanism of Action
The mechanism of action of dodeclonium bromide involves its interaction with microbial cell membranes. As a quaternary ammonium compound, it disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its ability to interact with the lipid bilayer of microbial cells, causing increased permeability and leakage of cellular contents .
Comparison with Similar Compounds
Dodeclonium bromide can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. While all these compounds share antiseptic properties, this compound is unique in its specific application for treating hemorrhoidal crises. Similar compounds include:
Benzalkonium Chloride: Commonly used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Domiphen Bromide: Another quaternary ammonium compound with antiseptic properties.
This compound’s uniqueness lies in its specific formulation for topical applications in treating painful anal pathologies.
Properties
IUPAC Name |
2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGHXNXUAQJNMJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935551 | |
Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-13-5 | |
Record name | 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15687-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodeclonium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodeclonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECLONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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